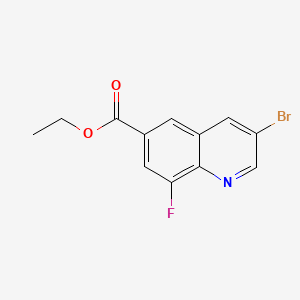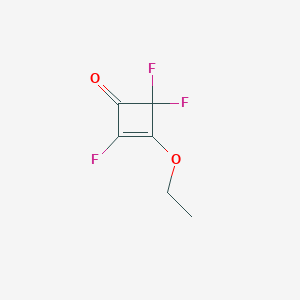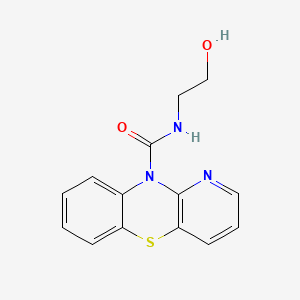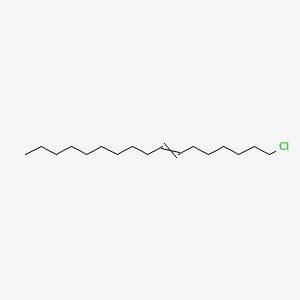
Benzenamine, 2-nonyl-N-phenyl-
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of Benzenamine, 2-nonyl-N-phenyl- typically involves the reaction of aniline (C6H5NH2) with nonyl bromide (C9H19Br) in the presence of a base such as sodium hydroxide (NaOH). The reaction proceeds via nucleophilic substitution, where the amino group of aniline attacks the carbon atom of nonyl bromide, resulting in the formation of the desired product.
Industrial Production Methods
Industrial production of Benzenamine, 2-nonyl-N-phenyl- may involve similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity of the product. This may include the use of advanced catalysts, controlled temperature, and pressure conditions to facilitate the reaction.
化学反応の分析
Types of Reactions
Benzenamine, 2-nonyl-N-phenyl- undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding nitroso or nitro derivatives.
Reduction: Reduction reactions can convert nitro derivatives back to the amine.
Substitution: Electrophilic aromatic substitution reactions can occur on the benzene ring, leading to the formation of substituted derivatives.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or catalytic hydrogenation can be used.
Substitution: Reagents like halogens (Cl2, Br2) and nitrating agents (HNO3) are commonly used for substitution reactions.
Major Products Formed
Oxidation: Formation of nitroso or nitro derivatives.
Reduction: Regeneration of the amine from nitro derivatives.
Substitution: Formation of halogenated or nitrated derivatives.
科学的研究の応用
Benzenamine, 2-nonyl-N-phenyl- has several scientific research applications:
Chemistry: Used as an intermediate in the synthesis of various organic compounds.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
作用機序
The mechanism of action of Benzenamine, 2-nonyl-N-phenyl- involves its interaction with molecular targets such as enzymes and receptors. The compound can form hydrogen bonds and other interactions with these targets, leading to changes in their activity. The specific pathways involved depend on the nature of the target and the context of the application.
類似化合物との比較
Similar Compounds
Aniline (C6H5NH2): The parent compound with a simpler structure.
N-Phenyl-1-naphthylamine (C16H13N): A similar compound with a naphthyl group instead of a nonyl group.
N-Phenyl-2-ethylhexylamine (C14H23N): A compound with an ethylhexyl group instead of a nonyl group.
Uniqueness
Benzenamine, 2-nonyl-N-phenyl- is unique due to the presence of the long nonyl chain, which imparts distinct chemical and physical properties. This makes it suitable for specific applications where other similar compounds may not be as effective.
特性
CAS番号 |
52033-73-5 |
|---|---|
分子式 |
C21H29N |
分子量 |
295.5 g/mol |
IUPAC名 |
2-nonyl-N-phenylaniline |
InChI |
InChI=1S/C21H29N/c1-2-3-4-5-6-7-9-14-19-15-12-13-18-21(19)22-20-16-10-8-11-17-20/h8,10-13,15-18,22H,2-7,9,14H2,1H3 |
InChIキー |
ZXDFRMQGNRQARM-UHFFFAOYSA-N |
正規SMILES |
CCCCCCCCCC1=CC=CC=C1NC2=CC=CC=C2 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![2-[(Hydrazinylmethylidene)amino]-4,5-dihydro-1,3-thiazole-4-carboxylic acid](/img/structure/B13944717.png)



![[2-(2-Ethoxyethoxy)ethoxy]benzene](/img/structure/B13944744.png)







